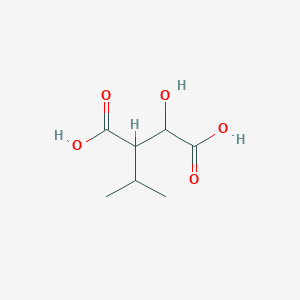
2-Hydroxy-3-isopropylsuccinic acid
Descripción general
Descripción
2-Hydroxy-3-isopropylsuccinic acid, also known as 3-isopropylmalic acid, is a 2-hydroxydicarboxylic acid and a dicarboxylic fatty acid . It is functionally related to succinic acid and is a conjugate acid of a 3-isopropylmalate . The molecular formula is C7H12O5 .
Molecular Structure Analysis
The molecular weight of 2-Hydroxy-3-isopropylsuccinic acid is 176.17 g/mol . The IUPAC name is 2-hydroxy-3-propan-2-ylbutanedioic acid . The InChI is 1S/C7H12O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-5,8H,1-2H3,(H,9,10)(H,11,12) .Physical And Chemical Properties Analysis
The physical and chemical properties of 2-Hydroxy-3-isopropylsuccinic acid include a molecular weight of 176.17 g/mol . It has 3 hydrogen bond donors and 5 hydrogen bond acceptors . The compound has 4 rotatable bonds . The exact mass is 176.06847348 g/mol .Aplicaciones Científicas De Investigación
Biosynthetic Pathways for Chemical Production
- Biosynthesis of 3-Hydroxypropionic Acid : Research on biosynthetic pathways for producing 3-hydroxypropionic acid, a closely related compound, from biobased platform chemicals offers insight into novel polymer materials and derivatives synthesis. These pathways demonstrate how microbes can be engineered for such production (Jiang, Meng, & Xian, 2009).
Chemical Synthesis and Mass Spectrometry
- Synthesis and Fragmentation Analysis : The regioselective synthesis of 2- and 3-isopropylthio/phenylthiosuccinic acid derivatives, including studies on their mass spectrometric behavior under electron impact ionization, provides a fundamental understanding of their chemical properties (Xu, Wang, Zhang, & Huang, 2000).
Microbial Production and Process Engineering
- Microbial Production Strategies : Various strategies for microbial production of 3-hydroxypropionic acid have been explored, focusing on process engineering issues. This research has implications for the sustainable production of related hydroxy acids, including 2-hydroxy-3-isopropylsuccinic acid (de Fouchécour et al., 2018).
Applications in Biotechnology and Synthetic Biology
- Biotechnological and Synthetic Biology Applications : The use of 3-hydroxypropionic acid in biotechnology and synthetic biology, as a precursor for value-added compounds, aligns with the potential applications of 2-hydroxy-3-isopropylsuccinic acid in similar fields (Kumar, Ashok, & Park, 2013).
Yeast as a Production Host
- Yeast-based Production : The feasibility of using yeast, such as Saccharomyces cerevisiae, for the production of hydroxy acids is of interest due to yeast's strong acid tolerance, which can simplify fermentation processes. This indicates potential for yeast-based production of 2-hydroxy-3-isopropylsuccinic acid (Ji et al., 2018).
Chemical Analysis and Separation Techniques
- Enantiomeric Resolution in Electrophoresis : Capillary zone electrophoresis has been used for the enantiomeric resolution of various hydroxy acids, a technique that could be applied to the analysis of 2-hydroxy-3-isopropylsuccinic acid (Nardi et al., 1993).
Propiedades
IUPAC Name |
2-hydroxy-3-propan-2-ylbutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O5/c1-3(2)4(6(9)10)5(8)7(11)12/h3-5,8H,1-2H3,(H,9,10)(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNQHMTFBUSSBJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(C(=O)O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30274257 | |
| Record name | 3-Isopropylmalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Hydroxy-3-isopropylsuccinic acid | |
CAS RN |
16048-89-8 | |
| Record name | 3-Isopropylmalic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30274257 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Isopropylmalic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[4-[1-(1-Cyclopentyl-5-tetrazolyl)propyl]-1-piperazinyl]-(2-furanyl)methanone](/img/structure/B1210218.png)

![1-Benzo[1,3]dioxol-5-yl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid](/img/structure/B1210220.png)
![5-[[(1,5-Dimethyl-3-oxo-2-phenyl-4-pyrazolyl)amino]methylidene]-1-hexyl-1,3-diazinane-2,4,6-trione](/img/structure/B1210221.png)

![Phenanthro[3,2-b]furan-4-carboxylic acid, 1,2,3,4,4a,5,6,6a,7,11,11a,11b-dodecahydro-4,7,11b-trimethyl-, methyl ester, (4S,4aR,6aS,7R,11aS,11bR)-](/img/structure/B1210225.png)

![9H-pyrido[3,4-b]indole hydrochloride](/img/structure/B1210227.png)




